N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide
Description
This compound is a nicotinamide derivative featuring a thiazole core substituted with a pyridin-3-ylamino group and a phenyl ring bearing a trifluoromethyl (CF₃) moiety. Its structural complexity arises from the integration of heterocyclic systems (thiazole, pyridine) and electron-withdrawing substituents (CF₃), which are designed to enhance metabolic stability and target binding affinity. The trifluoromethyl group, in particular, is known to improve lipophilicity and resistance to oxidative degradation, making it a critical pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5OS/c22-21(23,24)18-8-5-14(10-26-18)19(30)27-15-6-3-13(4-7-15)17-12-31-20(29-17)28-16-2-1-9-25-11-16/h1-12H,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWCIGEWZMUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound belongs to the class of thiazole derivatives, characterized by a heterocyclic structure containing sulfur and nitrogen atoms. The synthesis typically involves multi-step reactions:
- Formation of the Thiazole Ring : Achieved by reacting a thioamide with an α-haloketone under basic conditions.
- Coupling with Pyridine Derivative : The thiazole intermediate is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
- Amidation : The final step involves forming an amide bond by reacting the intermediate with nicotinic acid or its derivative under dehydrating conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation:
- Inhibition Potency : A related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating significant potency compared to lead compounds .
- Mechanism : The inhibition led to G2/M cell cycle arrest and apoptosis in HCT116 cancer cells, suggesting that these compounds can effectively target cancer cell proliferation pathways.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Certain thiazole derivatives exhibited MIC values as low as 2 µg/mL against various bacterial strains, highlighting their potential as antimicrobial agents .
- Bactericidal Activity : Time-kill assays revealed that some derivatives could eliminate more than 99.9% of bacterial cells within hours, demonstrating rapid bactericidal effects .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the efficacy of a thiazole derivative in a mouse model of cancer. The compound was administered at varying doses, resulting in significant tumor size reduction compared to controls.
- Histological analysis showed increased apoptosis in tumor tissues treated with the compound.
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Case Study on Antimicrobial Properties :
- In vitro studies assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated substantial growth inhibition at low concentrations.
Comparative Analysis
| Compound Name | Structure | IC50 (CDK2/CDK9) | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| This compound | Structure | 0.004 / 0.009 | 2 | Potential dual inhibitor |
| Related Thiazole Derivative | Similar Structure | 0.005 / 0.010 | 1 | Exhibited enhanced cytotoxicity |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Metabolic Stability
- The trifluoromethyl group in the target compound reduces cytochrome P450-mediated oxidation, extending its half-life (t₁/₂: ~8 hours in vitro) compared to hydroxyl- or chloro-substituted analogs (t₁/₂: 2–4 hours) .
- Diazaspiro derivatives () show even greater stability (t₁/₂: >12 hours) but require complex synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
